molecular formula C10H14N2O2 B2642854 (2E)-3-[1-methyl-5-(propan-2-yl)-1H-pyrazol-3-yl]prop-2-enoic acid CAS No. 1563658-48-9

(2E)-3-[1-methyl-5-(propan-2-yl)-1H-pyrazol-3-yl]prop-2-enoic acid

Cat. No.: B2642854
CAS No.: 1563658-48-9
M. Wt: 194.234
InChI Key: CZUOFUZPKVEQPX-SNAWJCMRSA-N
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Description

(2E)-3-[1-methyl-5-(propan-2-yl)-1H-pyrazol-3-yl]prop-2-enoic acid is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a methyl and isopropyl group, and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[1-methyl-5-(propan-2-yl)-1H-pyrazol-3-yl]prop-2-enoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by alkylation to introduce the methyl and isopropyl groups.

    Introduction of the Propenoic Acid Moiety: This step involves the reaction of the substituted pyrazole with an appropriate acrylate derivative under basic conditions to form the propenoic acid moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[1-methyl-5-(propan-2-yl)-1H-pyrazol-3-yl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the propenoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-3-[1-methyl-5-(propan-2-yl)-1H-pyrazol-3-yl]prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-[1-methyl-5-(propan-2-yl)-1H-pyrazol-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Heparinoid Compounds: Structurally similar to heparin, used for their anticoagulant properties.

    Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves.

Uniqueness

(2E)-3-[1-methyl-5-(propan-2-yl)-1H-pyrazol-3-yl]prop-2-enoic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of the propenoic acid moiety. This structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

IUPAC Name

(E)-3-(1-methyl-5-propan-2-ylpyrazol-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7(2)9-6-8(11-12(9)3)4-5-10(13)14/h4-7H,1-3H3,(H,13,14)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUOFUZPKVEQPX-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1C)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=NN1C)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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